molecular formula C34H56O12 B12712808 fibraurecdyside A CAS No. 960506-35-8

fibraurecdyside A

Cat. No.: B12712808
CAS No.: 960506-35-8
M. Wt: 656.8 g/mol
InChI Key: MQWJGLSZBHVGLN-VBSSPFTJSA-N
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Description

Fibraurecdyside A is a naturally occurring ecdysteroid glucoside isolated from the stems of the plant Fibraurea tinctoria . It is known for its complex structure, which includes multiple hydroxyl groups and a glucopyranosyl moiety. The compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fibraurecdyside A involves the extraction and isolation from the plant Fibraurea tinctoria. The process typically includes:

Industrial Production Methods

Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through extraction from natural sources.

Chemical Reactions Analysis

Types of Reactions

Fibraurecdyside A can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the molecule can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the structure can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Comparison with Similar Compounds

Fibraurecdyside A can be compared with other ecdysteroids and related compounds:

Uniqueness

This compound is unique due to its glucoside moiety and multiple hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

CAS No.

960506-35-8

Molecular Formula

C34H56O12

Molecular Weight

656.8 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,14-dihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C34H56O12/c1-16(30(2,3)42)11-25(38)33(6,43)24-8-10-34(44)18-12-20(36)19-13-22(45-29-28(41)27(40)26(39)23(15-35)46-29)21(37)14-31(19,4)17(18)7-9-32(24,34)5/h12,16-17,19,21-29,35,37-44H,7-11,13-15H2,1-6H3/t16-,17+,19+,21+,22-,23-,24+,25-,26-,27+,28-,29-,31-,32-,33-,34-/m1/s1

InChI Key

MQWJGLSZBHVGLN-VBSSPFTJSA-N

Isomeric SMILES

C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C)C)O)O)O)C(C)(C)O

Canonical SMILES

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)OC5C(C(C(C(O5)CO)O)O)O)O)C)C)O)O)O)C(C)(C)O

Origin of Product

United States

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